

CAS number 1150114-47-8 characterization

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Compound of Interest

Compound Name: (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

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An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor for Advanced Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lorlatinib, also known as PF-06463922, is a potent, third-generation, macrocyclic ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] Developed by Pfizer, it is marketed under the brand names Lorbrena and Lorviqua.[3][4] This guide provides a comprehensive technical overview of lorlatinib, including its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key experimental protocols for its characterization. A critical feature of lorlatinib is its ability to penetrate the central nervous system (CNS), addressing the significant challenge of brain metastases in non-small cell lung cancer (NSCLC).[5][6] Furthermore, it demonstrates broad-spectrum potency against a wide range of ALK resistance mutations that emerge during treatment with earlier-generation inhibitors.[2][7]

Introduction: The Challenge of ALK/ROS1-Driven Cancers and Acquired Resistance

Oncogenic fusions involving the ALK and ROS1 receptor tyrosine kinases are key drivers in specific subsets of NSCLC.[8] While first and second-generation ALK/ROS1 inhibitors like crizotinib, alectinib, and ceritinib have shown significant clinical benefit, the majority of patients

eventually develop resistance.[6][8] A common mechanism of resistance is the acquisition of secondary mutations in the kinase domain, such as the ALK G1202R and ROS1 G2032R mutations, which render earlier-generation inhibitors ineffective.[6] Additionally, the brain is a frequent site of metastasis in ALK-positive NSCLC, and many early-generation inhibitors have poor CNS penetration.[6][8] Lorlatinib was specifically designed to overcome these limitations.[2][6]

Physicochemical Properties and Synthesis

Overview

Lorlatinib is a macrocyclic compound with the chemical formula C₂₁H₁₉FN₆O₂. [9] Its structure is designed for high potency and selectivity, as well as the ability to cross the blood-brain barrier.[2][6]

Table 1: Physicochemical Properties of Lorlatinib

Property	Value
CAS Number	1454846-35-5[9]
Molecular Formula	C ₂₁ H ₁₉ FN ₆ O ₂ [9]
Synonyms	PF-06463922, Lorbrena, Lorviqua[3][9]
Indication	ALK-positive metastatic non-small cell lung cancer (NSCLC)[10]

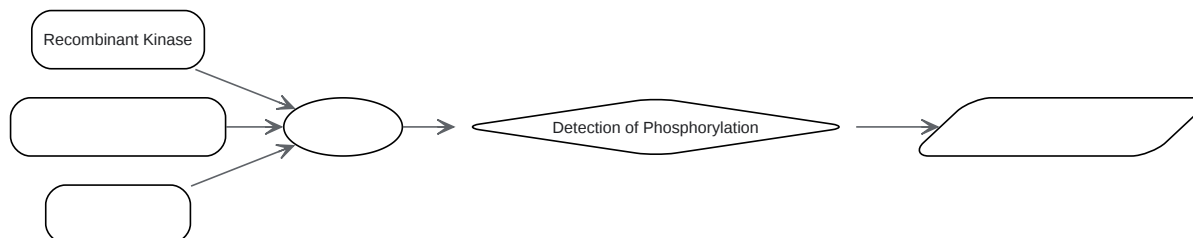
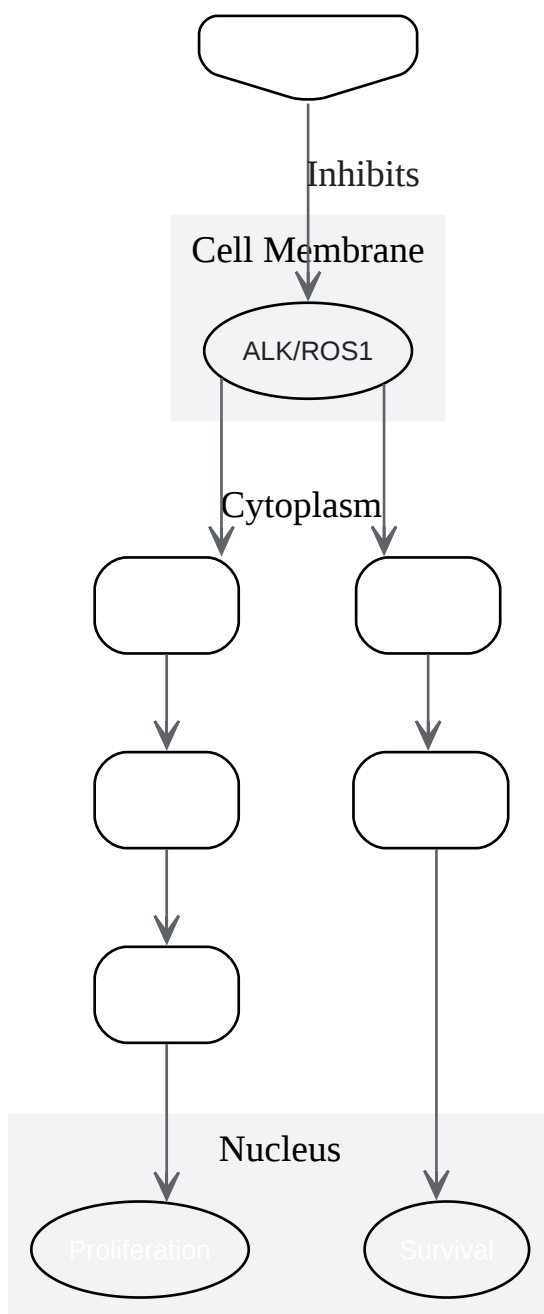
The synthesis of lorlatinib is a complex process that has been described in detail in the medicinal chemistry literature.[1][5][11] Key challenges in its synthesis included the construction of the macrocyclic ring.[5] An exploratory process development for a kilogram-scale synthesis has also been published, focusing on the final five steps to yield lorlatinib with high purity.[11]

Mechanism of Action: Dual Inhibition of ALK and ROS1 and Overcoming Resistance

Lorlatinib is an ATP-competitive inhibitor that binds to the kinase domains of both ALK and ROS1, disrupting their downstream signaling pathways and ultimately inhibiting tumor cell growth.[1] A key advantage of lorlatinib is its potent activity against a wide range of ALK and ROS1 mutations that confer resistance to other inhibitors.[6]

Oncogenic ROS1 fusion kinases are known to signal through the SHP2 phosphatase, activating both the MEK1/2-ERK1/2 and AKT/mTORC1 pathways.[12] Treatment with lorlatinib leads to a dose-dependent decrease in the phosphorylation of the ROS1 fusion protein and its downstream signaling molecules.[12]

Diagram 1: Simplified Lorlatinib Signaling Pathway Inhibition



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References

- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lorlatinib - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pnas.org [pnas.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Lorlatinib | C₂₁H₁₉FN₆O₂ | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lorbrena (Lorlatinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
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